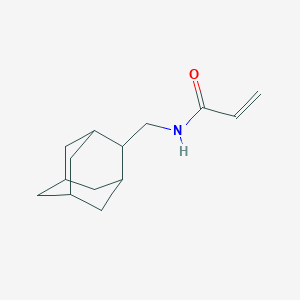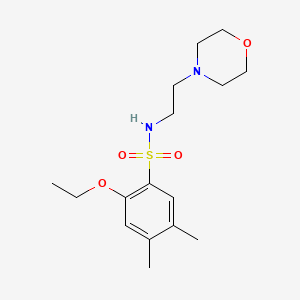
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide, commonly known as MX-1, is a synthetic compound that has been used in scientific research to investigate its potential as an anti-cancer agent. MX-1 belongs to the family of xanthene derivatives, which have been studied for their various biological activities.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes in Biological Imaging
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide: is widely used as a fluorescent probe in biological imaging. Its xanthene core provides strong fluorescence, making it ideal for visualizing cellular structures and processes. Researchers utilize this compound to label and track proteins, nucleic acids, and other biomolecules within live cells, aiding in the study of cellular dynamics and interactions .
Photodynamic Therapy (PDT)
In the field of medical research, this compound is explored for its potential in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that, upon activation by specific wavelengths of light, produce reactive oxygen species that can kill cancer cells. The fluorescent properties of this compound make it a candidate for developing new PDT agents, offering a targeted approach to cancer treatment .
Environmental Monitoring
The compound’s fluorescence is also harnessed in environmental monitoring. It can be used to detect and quantify pollutants, such as heavy metals and organic contaminants, in water and soil samples. By binding to specific analytes, the compound’s fluorescence changes, providing a sensitive and accurate method for environmental analysis .
Chemical Sensors
Researchers develop chemical sensors using N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide due to its ability to undergo fluorescence changes in response to various chemical stimuli. These sensors can detect pH changes, metal ions, and other chemical species, making them valuable tools in analytical chemistry and industrial applications .
Drug Delivery Systems
In pharmaceutical research, this compound is investigated for its role in drug delivery systems. Its fluorescent properties allow for the tracking of drug distribution and release within the body. By conjugating this compound with therapeutic agents, researchers can monitor the delivery and efficacy of drugs in real-time, improving the design of targeted therapies .
Molecular Biology Research
The compound is also used in molecular biology for studying protein-protein and protein-DNA interactions. Its fluorescence enables the visualization of these interactions in vitro and in vivo, providing insights into the mechanisms of gene regulation, signal transduction, and other fundamental biological processes .
These applications highlight the versatility and importance of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide in scientific research. Each field leverages the unique properties of this compound to advance knowledge and develop new technologies.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-25-22(27)15-9-6-10-16(20(15)23(25)28)24-21(26)19-13-7-2-4-11-17(13)29-18-12-5-3-8-14(18)19/h2-12,19H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGNAPAROMUYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)

![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)
![methyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2730520.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2730521.png)

![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)



![2-(4-Chlorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2730530.png)
![N-(4-butoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2730532.png)
![[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone](/img/structure/B2730535.png)